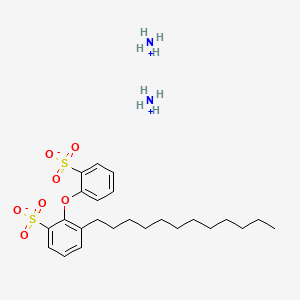

Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt

Description

Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt (CAS RN 67968-24-5) is a sulfonated aromatic compound with the molecular formula C₂₄H₄₁N₂O₇S₂ . It features a dodecyl (C₁₂) alkyl chain attached to a sulfophenoxy-substituted benzenesulfonic acid backbone, neutralized by two ammonium ions. This compound is widely utilized as an industrial additive due to its surfactant properties, which arise from its amphiphilic structure. Applications span adhesives, rubber, coatings, plastics (e.g., PS, ABS, AS), and paper, with regulatory limits specified for safe use (e.g., ≤2.5% in rubber) .

Properties

CAS No. |

67968-24-5 |

|---|---|

Molecular Formula |

C24H34O7S2.2H3N C24H40N2O7S2 |

Molecular Weight |

532.7 g/mol |

IUPAC Name |

diazanium;3-dodecyl-2-(2-sulfonatophenoxy)benzenesulfonate |

InChI |

InChI=1S/C24H34O7S2.2H3N/c1-2-3-4-5-6-7-8-9-10-11-15-20-16-14-19-23(33(28,29)30)24(20)31-21-17-12-13-18-22(21)32(25,26)27;;/h12-14,16-19H,2-11,15H2,1H3,(H,25,26,27)(H,28,29,30);2*1H3 |

InChI Key |

KIOKXVASDICNIN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)[O-])OC2=CC=CC=C2S(=O)(=O)[O-].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Alkylation Reaction

- Starting Materials: Dodecyl chloride (or hexadecylene derivatives) and diphenyl ether.

- Catalyst: Aluminum chloride (AlCl3) is commonly used as a Lewis acid catalyst.

- Process: The alkylation involves reacting diphenyl ether with a long-chain alkyl halide such as dodecyl chloride under controlled temperature (around 90°C) and stirring conditions. The molar ratios are carefully controlled, typically with diphenyl ether:AlCl3:alkyl chloride in the range of 1.14–2.82:9.4–11.4, depending on the specific protocol.

- Outcome: This step yields dodecyl phenyl ether or hexadecyl phenyl ether, which serves as the intermediate for further sulfonation.

Sulfonation Reaction

- Sulfonating Agents: Common agents include oleum (fuming sulfuric acid), chlorosulfonic acid, sulfur trioxide, or vitriol oil.

- Process: The alkylated phenyl ether intermediate is reacted with the sulfonating agent at approximately 90°C. The molar ratio of the intermediate to sulfonating agent ranges from 1.0:1.4 to 1.0:2.0.

- Outcome: This step introduces sulfonic acid groups (-SO3H) onto the aromatic rings, producing dodecyl diphenyl ether disulfonic acid.

Neutralization Reaction

- Neutralizing Agent: Ammonium hydroxide (ammonium hydroxide solution) is used to neutralize the sulfonic acid groups.

- Process: The sulfonated product is neutralized to a pH of about 8, converting sulfonic acid groups to their corresponding ammonium sulfonate salts.

- Outcome: The final product is this compound, exhibiting excellent surfactant properties.

Detailed Example Protocols and Yields

| Step | Conditions/Details | Yield/Outcome |

|---|---|---|

| Alkylation | Diphenyl ether + dodecyl chloride, AlCl3 catalyst, 90°C, 6 hours, molar ratio diphenyl ether:AlCl3:dodecyl chloride ~16:1.14-2.82:9.4-11.4 | Intermediate dodecyl phenyl ether, molar yield ~51.8% to 60.9% |

| Sulfonation | Intermediate + oleum (50%) or chlorosulfonic acid, 90°C, 0.5 hours, molar ratio 1:1.4-2.0 | Dodecyl diphenyl ether disulfonic acid |

| Neutralization | Neutralization with ammonium hydroxide to pH 8 | Final diammonium salt product, active matter content ~42.18% |

Research Discoveries and Technical Insights

- The alkylation step using ethylene oligomerization products (e.g., hexadecylene) and diphenyl ether under AlCl3 catalysis yields high-purity alkyl phenyl ether intermediates with good control over the linearity of the alkyl chain, which is crucial for biodegradability and surfactant performance.

- Sulfonation with oleum or chlorosulfonic acid introduces sulfonic acid groups selectively on the aromatic rings, critical for imparting hydrophilicity and surfactant activity.

- Neutralization with ammonium hydroxide forms the diammonium salt, stabilizing the compound and enhancing its solubility and surface-active properties.

- The compound’s unique structure, containing two phenyl rings with monoalkyl substitution and sulfonate groups, provides superior surfactivity, excellent stability, and resistance to hard water, acid, alkali, and high temperatures.

- Compared to petroleum sulfonates, this compound shows better biodegradability and environmental compatibility, making it suitable for applications such as tertiary oil recovery and various industrial formulations.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Reagents/Conditions | Product/Form | Key Notes |

|---|---|---|---|---|

| 1 | Alkylation | Diphenyl ether + dodecyl chloride, AlCl3 catalyst, 90°C, 6h | Dodecyl phenyl ether | Control of molar ratios critical for yield |

| 2 | Sulfonation | Oleum or chlorosulfonic acid, 90°C, 0.5h | Dodecyl diphenyl ether disulfonic acid | Sulfonation introduces hydrophilic groups |

| 3 | Neutralization | Ammonium hydroxide, pH ~8 | This compound | Formation of stable ammonium salt surfactant |

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted aromatic compounds .

Scientific Research Applications

Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt, also known as dodecyl(sulfophenoxy)benzenesulfonic acid diammonium salt, is a complex organic compound with a wide array of applications across various industries due to its unique chemical properties . It is characterized by a dodecyl chain and sulfophenoxy groups, which contribute to its amphiphilic nature. The molecular formula for this compound is C24H40N2O7S2, with a molecular weight of approximately 532.7 g/mol .

Applications

Dodecyl(sulfophenoxy)benzenesulfonic acid has a wide range of applications across various industries. These applications leverage the compound's unique chemical properties to improve efficiency and effectiveness.

Surfactants: It is used in detergents and cleaning products because of its excellent emulsifying properties.

Textile Industry: It acts as a dyeing agent.

Enhanced Oil Recovery: Benzenesulfonic acid is used for surfactant enhanced oil recovery (SEOR), also known as surfactant flushing . Surfactant use allows for enhanced recovery of large volumes of petroleum hydrocarbons .

Scientific Research Applications

Interaction studies involving dodecyl(sulfophenoxy)benzenesulfonic acid focus on its behavior in various environments. Understanding these interactions is crucial for optimizing its use in formulations across different sectors.

Fate and Bioaccumulation: It is used in exploring the fate, bioaccumulation, and exposure potential of ionogenic chemicals released into the environment .

Groundwater Remediation: Surfactants, including benzenesulfonic acid, can increase mass removal rate using surfactants than conventional methods .

Case Studies

Surfactant Flushing at Alameda Naval Air Station, Alameda, CA: A pilot test for the removal of TCA and TCE (DNAPL) used a surfactant flush . The final doses determined were 5% sulfosuccinate, 2.5% benzenesulfonic acid, 3% sodium chloride solution, and Polymer flush (Xanthan gum) . Over 95% of the Surfactant volume was recovered within 30 days . Sixty-five (65) gallons of DNAPL (TCA and TCE) were recovered from Groundwater . Groundwater contaminant levels (dissolved) decreased by 80% . Observed a 4-orders of magnitude increase in mass removal rate using surfactants than conventional methods .

Mechanism of Action

The mechanism of action of benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt primarily involves its surfactant properties. The compound reduces the surface tension of water, allowing it to interact with both hydrophobic and hydrophilic substances. This property makes it effective in emulsifying oils and dispersing particles in aqueous solutions. The molecular targets include lipid membranes and hydrophobic surfaces, where it disrupts the interactions between hydrophobic molecules, leading to their dispersion .

Comparison with Similar Compounds

Sodium Salt Variants

Disodium salt (CAS 28519-02-0) :

- Molecular formula: C₂₄H₃₈Na₂O₇S₂ .

- The substitution of ammonium with sodium ions alters solubility and ionic strength. Sodium salts generally exhibit higher water solubility, making them preferable in aqueous formulations (e.g., detergents).

- Regulatory applications overlap with the diammonium salt but may differ in compatibility with specific matrices (e.g., sodium salts are restricted in PVC at 0.02%, while diammonium salts have broader use in adhesives and coatings) .

- Monosodium salt (CAS 63059-59-6): Features a single sodium ion and a hydroxyl group substitution. Used in niche applications requiring controlled hydrophobicity, such as specialty surfactants .

Ammonium Salt Derivatives

Alkyl Chain Variants

- C10-13 Alkyl Benzenesulfonic Acid, Sodium Salt (CAS 68411-30-3) :

Pharmaceutical Benzenesulfonates

- Clopidogrel Benzenesulfonate (CAS 135046-48-9) :

Performance and Functional Comparisons

Surfactant Efficiency

*Theoretical CMC based on alkyl chain hydrophobicity.

Stability and Compatibility

- Thermal Stability : Diammonium salts may decompose at lower temperatures than sodium salts due to ammonium’s volatility, limiting high-temperature applications .

- pH Compatibility : Sodium salts perform better in alkaline environments, while ammonium salts are preferred in neutral to slightly acidic systems .

Biological Activity

Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt (CAS No. 67968-24-5) is a surfactant commonly used in various industrial and environmental applications. Its biological activity has been the subject of several studies, focusing on its toxicity, environmental impact, and potential applications in bioremediation. This article reviews the available literature on the biological activity of this compound, including case studies and research findings.

- Molecular Formula : C24H40N2O7S2

- Molecular Weight : 520.72 g/mol

- Structure : The compound features a dodecyl chain attached to a sulfonic acid group, which enhances its surfactant properties.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of dodecyl(sulfophenoxy)-benzenesulfonic acid. Key findings from various studies include:

- Acute Oral Toxicity :

- Dermal Toxicity :

- Aquatic Toxicity :

Environmental Impact

Benzenesulfonic acid derivatives are known for their biodegradability, making them suitable for use in environmental remediation processes. The compound has been utilized in surfactant-enhanced oil recovery (SEOR), demonstrating effectiveness in mobilizing non-aqueous phase liquids (NAPLs) from contaminated sites .

Case Study 1: Surfactant Use in Oil Recovery

A field application involved using benzenesulfonic acid as part of a surfactant system to recover LNAPL from groundwater. The formulation included xanthan gum to improve sweep efficiency:

- Injection Wells : 12 installed

- Recovery Rate : Over 95% of surfactant volume was recovered within 30 days .

Case Study 2: Bioremediation of Contaminated Sites

In a pilot test for recovering dense non-aqueous phase liquids (DNAPLs), benzenesulfonic acid was part of a surfactant flush formulation that significantly enhanced recovery rates:

Research Findings

Q & A

Q. What are the primary synthetic routes for preparing benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt?

Methodological Answer: The synthesis typically involves sulfonation of dodecylphenol followed by neutralization with ammonium hydroxide. Key steps include:

- Sulfonation : Reaction of dodecylphenol with sulfuric acid or sulfur trioxide to introduce the sulfonic acid group .

- Neutralization : Treatment with ammonium hydroxide to form the diammonium salt .

Critical parameters include temperature control (60–80°C for sulfonation) and stoichiometric ratios to avoid over-sulfonation. Purity is confirmed via titration and FT-IR spectroscopy.

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation of the dodecyl chain and sulfophenoxy group (¹H and ¹³C NMR) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% in research-grade samples) .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., theoretical MW: ~542.62 g/mol for sodium salt analogs; adjust for diammonium counterions) .

Q. How is the critical micelle concentration (CMC) determined experimentally?

Methodological Answer:

- Surface Tension Measurements : Plot surface tension vs. log concentration; CMC is identified at the inflection point .

- Conductivity Titration : Observe changes in ionic conductivity with increasing surfactant concentration .

Reported CMC values for similar surfactants (e.g., sodium dodecylbenzene sulfonate) range from 0.5–1.5 mM, depending on temperature and ionic strength .

Advanced Research Questions

Q. How does this surfactant enhance stability in emulsion polymerization systems?

Methodological Answer: The compound stabilizes emulsions via electrostatic repulsion (from sulfonate groups) and steric hindrance (from the dodecyl chain). Experimental validation includes:

Q. What mechanisms explain its high salt resistance in aqueous formulations?

Methodological Answer: The sulfophenoxy group provides steric stabilization, reducing ion-induced aggregation. Methodologies to test salt resistance:

- Turbidity Analysis : Measure absorbance at 600 nm after adding NaCl (e.g., stability up to 1.5 M NaCl) .

- Rheology Studies : Compare viscosity changes in saline vs. pure water systems .

Data from analogous surfactants (e.g., sodium dodecyl sulfonate) show retention of >90% emulsification efficiency at 1.0 M NaCl .

Q. How does its environmental persistence compare to other surfactants?

Methodological Answer:

- Biodegradation Assays : Use OECD 301F (modified Sturm test) to measure CO₂ evolution over 28 days.

- Ecotoxicity : Test aquatic toxicity (e.g., Daphnia magna LC₅₀ >10 mg/L) .

Regulatory data classify it as "unrestricted" below 0.1% concentration in consumer products, with no bioaccumulation potential .

Q. What experimental strategies optimize its compatibility with cationic surfactants?

Methodological Answer:

- Phase Behavior Studies : Construct ternary phase diagrams (surfactant/cationic surfactant/water) to identify stable microemulsion regions .

- Cryo-TEM Imaging : Visualize micelle morphology in mixed systems (e.g., vesicle-to-micelle transitions) .

Electrostatic screening (via ammonium counterions) reduces precipitation risks in pH 5–9 ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.